molecular formula C6H11NO3 B14377565 4-Methyl-4-nitrosopentanoic acid CAS No. 89861-58-5

4-Methyl-4-nitrosopentanoic acid

Cat. No.: B14377565
CAS No.: 89861-58-5
M. Wt: 145.16 g/mol
InChI Key: JEORTNILAWYCNF-UHFFFAOYSA-N
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Description

4-Methyl-4-nitrosopentanoic acid is an organic compound with the molecular formula C6H11NO4 It is a derivative of pentanoic acid, characterized by the presence of a methyl group and a nitroso group on the fourth carbon atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methyl-4-nitrosopentanoic acid typically involves the nitration of 4-methylpentanoic acid. The reaction is carried out under controlled conditions using nitric acid and sulfuric acid as nitrating agents. The process requires careful temperature control to prevent over-nitration and to ensure the selective formation of the nitroso group.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 4-Methyl-4-nitrosopentanoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitro compounds.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The nitroso group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Reagents like halogens and nucleophiles are employed for substitution reactions.

Major Products Formed:

    Oxidation: Formation of 4-methyl-4-nitropentanoic acid.

    Reduction: Formation of 4-methyl-4-aminopentanoic acid.

    Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

4-Methyl-4-nitrosopentanoic acid has diverse applications in scientific research:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and polymers.

    Biology: The compound is used in studies related to enzyme inhibition and protein modification.

    Medicine: Research explores its potential as a precursor for pharmaceutical compounds.

    Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methyl-4-nitrosopentanoic acid involves its interaction with specific molecular targets. The nitroso group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to modifications in their structure and function. This interaction can inhibit enzyme activity or alter protein-protein interactions, making it a valuable tool in biochemical research.

Comparison with Similar Compounds

  • 4-Methyl-4-nitropentanoic acid
  • 4-Methyl-4-aminopentanoic acid
  • 4-Methylpentanoic acid

Comparison: 4-Methyl-4-nitrosopentanoic acid is unique due to the presence of the nitroso group, which imparts distinct reactivity compared to its nitro and amino analogs. The nitroso group allows for specific interactions with biological molecules, making it a versatile compound in research applications.

Properties

CAS No.

89861-58-5

Molecular Formula

C6H11NO3

Molecular Weight

145.16 g/mol

IUPAC Name

4-methyl-4-nitrosopentanoic acid

InChI

InChI=1S/C6H11NO3/c1-6(2,7-10)4-3-5(8)9/h3-4H2,1-2H3,(H,8,9)

InChI Key

JEORTNILAWYCNF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CCC(=O)O)N=O

Origin of Product

United States

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